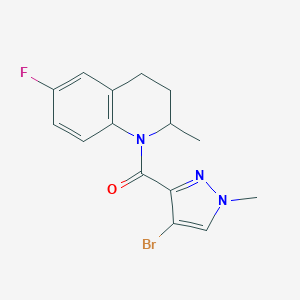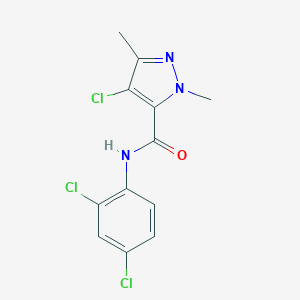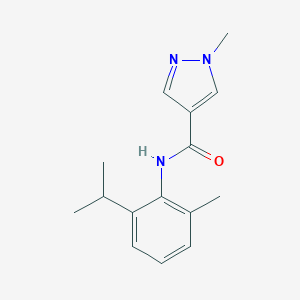![molecular formula C15H16N6O2S B279883 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279883.png)
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as DMNTT, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biotechnology. DMNTT is a heterocyclic compound that contains a pyrazole and a triazole ring, which are known to exhibit potent biological activities.
Mecanismo De Acción
The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood; however, it has been proposed that it exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of cholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. It exhibits potent biological activities, making it a useful tool for investigating various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other biological molecules.
Métodos De Síntesis
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 3,5-dimethyl-4-nitropyrazole with 3-methylbenzyl isothiocyanate and sodium azide in the presence of triethylamine. The reaction yields this compound as a yellow solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to exhibit potent antitumor, anti-inflammatory, and antifungal activities. This compound has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H16N6O2S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H16N6O2S/c1-9-5-4-6-12(7-9)20-13(16-17-15(20)24)8-19-11(3)14(21(22)23)10(2)18-19/h4-7H,8H2,1-3H3,(H,17,24) |
Clave InChI |
LSXPJLREELNKNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=NNC2=S)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)

![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)




